molecular formula C19H20N2O2 B2840570 N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide CAS No. 852137-61-2

N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide

Cat. No.: B2840570
CAS No.: 852137-61-2
M. Wt: 308.381
InChI Key: YPFLGYCXKAHFLY-UHFFFAOYSA-N
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Description

N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C19H20N2O, and it has a molecular weight of 292.382 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Preparation Methods

The synthesis of N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide involves several steps. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the phenoxyacetamide group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is employed in studies investigating biological processes and interactions.

    Medicine: Research involving this compound explores its potential therapeutic properties and drug interactions.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide can be compared with other similar compounds, such as:

    N-((1,2-dimethyl-1H-indol-5-yl)methyl)cyclohexanecarboxamide: This compound has a similar indole structure but differs in the acetamide group.

    [(1,2-dimethyl-1H-indol-5-yl)methyl]amine: This compound lacks the phenoxyacetamide group and has different chemical properties. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14-10-16-11-15(8-9-18(16)21(14)2)12-20-19(22)13-23-17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFLGYCXKAHFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329006
Record name N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815474
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852137-61-2
Record name N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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